5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine
Overview
Description
Trifluoromethylpyridine (TFMP) and its intermediates are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The synthesis of certain TFMP derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Anticancer Activity
5-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine derivatives have been explored for their potential as anticancer agents. Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have shown promising bioactivity against various cancer cell lines, including lung, breast, prostate, and cervical cancers at micro molar concentration (Chavva et al., 2013). Additionally, novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives have been evaluated for cytotoxicity against human cancer cell lines, with some compounds showing promising activity (Nagender et al., 2014).
Synthesis and Molecular Structure
The synthesis of these compounds is a key area of research. Methods such as microwave-assisted treatment and multicomponent reaction approaches have been developed for synthesizing substituted 1H-pyrazolo[4,3-c]pyridines and 5-oxides (Palka et al., 2014). Cyclocondensation techniques have been used to produce 4-trifluoromethyl-substituted pyrazolo[3,4-b]pyridines, providing insights into their molecular structure and characteristic chemical shifts (Emelina et al., 2008).
Antimicrobial and Anti-biofilm Activities
These compounds have also been researched for their antimicrobial and anti-biofilm activities. Pyrazolo[3,4-b]pyridine derivatives bearing benzenesulfonamide and trifluoromethyl moieties have been synthesized and evaluated for their in vitro antibacterial and antifungal activities against various pathogenic strains (Chandak et al., 2013).
Biomedical Applications
A comprehensive review of over 300,000 1H-pyrazolo[3,4-b]pyridines has been conducted, covering their synthesis, the diversity of substituents, and biomedical applications. These compounds have been used in various biomedical fields, highlighting their importance in this domain (Donaire-Arias et al., 2022).
Mechanoluminescence and OLED Applications
5-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine derivatives have been employed in the synthesis of Pt(II) phosphors, showcasing mechanoluminescence and application in efficient white OLEDs. This highlights their potential in the field of materials science and electronics (Huang et al., 2013).
Safety And Hazards
The safety data sheet for a related compound, 2,3-Dichloro-5-trifluoromethylpyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-1-4-2-12-13-5(4)3-11-6/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNMTHOUOFMTLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CN=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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